molecular formula C8H11NaO4 B14619732 Sodium;methyl prop-2-enoate;2-methylprop-2-enoate CAS No. 57292-01-0

Sodium;methyl prop-2-enoate;2-methylprop-2-enoate

Cat. No.: B14619732
CAS No.: 57292-01-0
M. Wt: 194.16 g/mol
InChI Key: UIUODBGSJOWDNL-UHFFFAOYSA-M
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Description

Sodium; methyl prop-2-enoate; 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H9NaO4. It is a sodium salt of methyl prop-2-enoic acid and 2-methylprop-2-enoic acid. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium; methyl prop-2-enoate; 2-methylprop-2-enoate typically involves the neutralization of methyl prop-2-enoic acid and 2-methylprop-2-enoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting sodium salt is isolated by evaporation of the solvent.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous stirring and controlled temperature to facilitate the reaction and prevent any side reactions.

Types of Reactions:

    Oxidation: Sodium; methyl prop-2-enoate; 2-methylprop-2-enoate can undergo oxidation reactions in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aqueous solutions of various cations like potassium or calcium.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding salts with different cations.

Scientific Research Applications

Sodium; methyl prop-2-enoate; 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymerization reactions.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent binding properties.

Mechanism of Action

The mechanism of action of sodium; methyl prop-2-enoate; 2-methylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The compound can also participate in polymerization reactions, forming long-chain polymers through the reaction of its double bonds.

Comparison with Similar Compounds

  • Sodium; ethyl prop-2-enoate; 2-methylprop-2-enoate
  • Sodium; butyl prop-2-enoate; 2-methylprop-2-enoate
  • Sodium; 2-hydroxyethyl prop-2-enoate; 2-methylprop-2-enoate

Comparison: Sodium; methyl prop-2-enoate; 2-methylprop-2-enoate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity in polymerization reactions and better solubility in water. These properties make it more suitable for certain industrial applications, such as in the production of water-based adhesives and coatings.

Properties

CAS No.

57292-01-0

Molecular Formula

C8H11NaO4

Molecular Weight

194.16 g/mol

IUPAC Name

sodium;methyl prop-2-enoate;2-methylprop-2-enoate

InChI

InChI=1S/2C4H6O2.Na/c1-3-4(5)6-2;1-3(2)4(5)6;/h3H,1H2,2H3;1H2,2H3,(H,5,6);/q;;+1/p-1

InChI Key

UIUODBGSJOWDNL-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)[O-].COC(=O)C=C.[Na+]

Origin of Product

United States

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